molecular formula C10H13Cl2N3O4 B1391309 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride CAS No. 1158752-05-6

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride

Cat. No.: B1391309
CAS No.: 1158752-05-6
M. Wt: 310.13 g/mol
InChI Key: ATZKJIANXSPWGA-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular formula of C10H11N3O2•2HCl and a molecular weight of 278.14 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves multiple steps, starting from the appropriate benzimidazole derivative. The process typically includes:

    Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the amino group: The amino group is introduced via nitration followed by reduction.

    Addition of the dihydroxy-propionic acid moiety: This step involves the reaction of the benzimidazole derivative with a suitable dihydroxy-propionic acid precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To ensure consistent reaction conditions.

    Purification steps: Including crystallization, filtration, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In proteomics research for studying protein interactions and functions.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include:

    Protein binding: The compound can form complexes with proteins, altering their conformation and activity.

    Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride: Similar structure but lacks the dihydroxy-propionic acid moiety.

    3-(5-Amino-1H-benzoimidazol-2-yl)-propan-1-ol dihydrochloride: Similar structure with a propanol group instead of the dihydroxy-propionic acid moiety.

Uniqueness

3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dihydroxy-propionic acid moiety allows for unique interactions with biological molecules, making it valuable in research applications.

Properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4.2ClH/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17;;/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZKJIANXSPWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
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3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Reactant of Route 5
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
Reactant of Route 6
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride

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